molecular formula C11H15N3O4 B13908447 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Cat. No.: B13908447
M. Wt: 253.25 g/mol
InChI Key: YMIYWAWQAYMLPZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is an organic compound with a complex structure that includes a methoxy group, a morpholine ring, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group, followed by the introduction of the morpholine ring through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methoxy-4-(4-morpholinyl)-5-aminobenzenamine.

Scientific Research Applications

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also participate in binding interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2-methoxy-4-morpholin-4-yl-5-nitroaniline

InChI

InChI=1S/C11H15N3O4/c1-17-11-7-9(13-2-4-18-5-3-13)10(14(15)16)6-8(11)12/h6-7H,2-5,12H2,1H3

InChI Key

YMIYWAWQAYMLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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